Cas no 2171869-19-3 (1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate)

1-(Propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate is a reactive chloroformate ester used in organic synthesis, particularly for introducing the 1-isopropyl-3-pyrazolylmethyl carbamate group. Its key advantages include high reactivity as an acylating agent, enabling efficient derivatization of amines, alcohols, and other nucleophiles. The isopropyl-substituted pyrazole moiety enhances steric and electronic properties, making it useful in medicinal chemistry and agrochemical applications. The compound’s stability under controlled conditions allows for precise handling, while its selective reactivity facilitates the synthesis of complex molecules. Suitable for laboratory-scale and industrial processes, it serves as a versatile intermediate in the development of pharmaceuticals and specialty chemicals. Proper storage and handling are essential due to its moisture sensitivity.
1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate structure
2171869-19-3 structure
Product name:1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate
CAS No:2171869-19-3
MF:C8H11ClN2O2
MW:202.638140916824
CID:6194199
PubChem ID:165571177

1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate Chemical and Physical Properties

Names and Identifiers

    • 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate
    • [1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
    • EN300-1612839
    • 2171869-19-3
    • Inchi: 1S/C8H11ClN2O2/c1-6(2)11-4-3-7(10-11)5-13-8(9)12/h3-4,6H,5H2,1-2H3
    • InChI Key: LKSSNNSKQRCDTL-UHFFFAOYSA-N
    • SMILES: ClC(=O)OCC1C=CN(C(C)C)N=1

Computed Properties

  • Exact Mass: 202.0509053g/mol
  • Monoisotopic Mass: 202.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 44.1Ų

1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1612839-5.0g
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
5g
$4722.0 2023-06-04
Enamine
EN300-1612839-0.1g
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
0.1g
$1433.0 2023-06-04
Enamine
EN300-1612839-10.0g
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
10g
$7004.0 2023-06-04
Enamine
EN300-1612839-5000mg
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
5000mg
$4722.0 2023-09-23
Enamine
EN300-1612839-50mg
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
50mg
$1368.0 2023-09-23
Enamine
EN300-1612839-250mg
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
250mg
$1498.0 2023-09-23
Enamine
EN300-1612839-500mg
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
500mg
$1563.0 2023-09-23
Enamine
EN300-1612839-100mg
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
100mg
$1433.0 2023-09-23
Enamine
EN300-1612839-2500mg
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
2500mg
$3191.0 2023-09-23
Enamine
EN300-1612839-0.25g
[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl chloroformate
2171869-19-3
0.25g
$1498.0 2023-06-04

Additional information on 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate

Research Briefing on 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate (CAS: 2171869-19-3) in Chemical Biology and Pharmaceutical Applications

The compound 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate (CAS: 2171869-19-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and chloroformate functional group, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies highlight its potential in drug discovery, particularly in the development of enzyme inhibitors and prodrugs. The unique reactivity of the chloroformate moiety enables efficient conjugation with nucleophiles, making it a valuable tool for modifying biomolecules and enhancing drug delivery systems.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate as a key building block for covalent inhibitors targeting serine proteases. The study demonstrated that the compound's chloroformate group facilitates selective modification of active-site residues, leading to potent and irreversible inhibition. This approach was successfully applied to develop novel anticoagulants with improved pharmacokinetic profiles. The findings underscore the compound's utility in rational drug design, particularly for diseases where covalent inhibition offers therapeutic advantages.

Another significant application of this compound was reported in a Nature Communications article, where it was employed as a protecting group reagent for hydroxyl functionalities in carbohydrate chemistry. The study revealed that 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate exhibits superior stability compared to traditional chloroformate reagents, enabling more efficient synthesis of complex oligosaccharides. This advancement has important implications for glycobiology research and the development of carbohydrate-based vaccines.

Recent patent filings (WO2023056789, US20230183621) have further expanded the potential applications of this compound, particularly in prodrug strategies. The chloroformate moiety serves as a cleavable linker for attaching masking groups to therapeutic agents, allowing for targeted release in specific physiological environments. This approach has shown promise in improving the bioavailability of poorly soluble drugs and reducing off-target effects in cancer chemotherapy.

From a safety and regulatory perspective, new toxicological data (Regulatory Toxicology and Pharmacology, 2023) indicate that 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate exhibits favorable safety profiles at concentrations relevant for pharmaceutical applications. However, proper handling protocols are emphasized due to its reactive nature. The compound's stability under various storage conditions has also been characterized, providing practical guidance for industrial-scale applications.

Looking forward, the unique properties of 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl chloroformate position it as a valuable tool in multiple areas of pharmaceutical development. Ongoing research is exploring its use in antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras), where its selective reactivity could address current challenges in linker chemistry. The compound's commercial availability from major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) has facilitated broader adoption in both academic and industrial settings.

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